Antibacterial agent 187

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

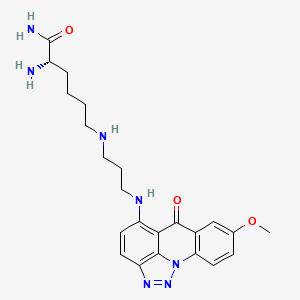

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H29N7O3 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2S)-2-amino-6-[3-[(5-methoxy-8-oxo-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-10-yl)amino]propylamino]hexanamide |

InChI |

InChI=1S/C23H29N7O3/c1-33-14-6-9-19-15(13-14)22(31)20-17(7-8-18-21(20)30(19)29-28-18)27-12-4-11-26-10-3-2-5-16(24)23(25)32/h6-9,13,16,26-27H,2-5,10-12,24H2,1H3,(H2,25,32)/t16-/m0/s1 |

InChI Key |

SYDUSJZIKFHAQO-INIZCTEOSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)N3C4=C(C=CC(=C4C2=O)NCCCNCCCC[C@@H](C(=O)N)N)N=N3 |

Canonical SMILES |

COC1=CC2=C(C=C1)N3C4=C(C=CC(=C4C2=O)NCCCNCCCCC(C(=O)N)N)N=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Unraveling the Mechanism of Action of Antibacterial Agent 187

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical investigations into the mechanism of action of the novel investigational compound, Antibacterial Agent 187. The following sections detail the antibacterial spectrum, bactericidal activity, and the molecular pathways affected by this agent, supported by experimental data and methodologies.

Executive Summary

This compound is a novel synthetic compound demonstrating potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document elucidates the mechanism of action, which has been determined to be the inhibition of bacterial cell wall biosynthesis via a unique interaction with penicillin-binding proteins (PBPs). The agent exhibits rapid bactericidal activity with a low potential for the development of resistance.

Antibacterial Spectrum and Potency

The in vitro activity of this compound was evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to CLSI guidelines.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |

| Streptococcus pneumoniae | 49619 | 0.25 |

| Enterococcus faecalis | 29212 | 2 |

| Escherichia coli | 25922 | >128 |

| Pseudomonas aeruginosa | 27853 | >128 |

Bactericidal Activity

Time-kill assays were performed to assess the bactericidal or bacteriostatic nature of this compound against S. aureus ATCC 29213. The results indicate a rapid, concentration-dependent bactericidal effect.

Table 2: Time-Kill Kinetics of this compound against S. aureus

| Time (hours) | 1x MIC Log CFU/mL Reduction | 2x MIC Log CFU/mL Reduction | 4x MIC Log CFU/mL Reduction |

| 0 | 0 | 0 | 0 |

| 2 | 1.5 | 2.5 | 3.2 |

| 4 | 2.8 | 4.1 | >5 |

| 8 | 3.5 | >5 | >5 |

| 24 | >5 | >5 | >5 |

Elucidation of Mechanism of Action

A series of experiments were conducted to identify the cellular target and mechanism of action of this compound.

The effect of this compound on the synthesis of DNA, RNA, protein, and peptidoglycan was investigated using radiolabeled precursors in S. aureus. The results pointed towards the specific inhibition of peptidoglycan synthesis.

Table 3: Inhibition of Macromolecular Synthesis in S. aureus

| Macromolecule | Radiolabeled Precursor | % Inhibition at 4x MIC |

| DNA | [³H]-thymidine | <10% |

| RNA | [³H]-uridine | <15% |

| Protein | [³H]-leucine | <10% |

| Peptidoglycan | [¹⁴C]-N-acetylglucosamine | >90% |

Competitive binding assays with Bocillin FL, a fluorescent penicillin analog, were performed to determine if this compound interacts with PBPs. The results demonstrated that the agent competes for the active site of PBP2a, a key enzyme in MRSA resistance.

The diagram above illustrates the experimental workflow for the PBP binding assay. A decrease in the fluorescent signal from Bocillin FL with increasing concentrations of this compound indicates competitive binding to the PBPs.

Proposed Mechanism of Action Signaling Pathway

Based on the experimental evidence, this compound is proposed to inhibit the transpeptidase activity of PBPs, thereby blocking the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to osmotic instability and subsequent cell lysis.

This diagram depicts the proposed signaling pathway for the antibacterial action of Agent 187, from binding to PBPs to eventual cell lysis.

Experimental Protocols

-

A two-fold serial dilution of this compound was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial strains were grown to a logarithmic phase and diluted to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

-

100 µL of the bacterial suspension was added to each well containing 100 µL of the diluted compound.

-

Plates were incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of the agent that completely inhibited visible growth.

-

S. aureus was grown to the logarithmic phase and diluted to approximately 1 x 10⁶ CFU/mL in CAMHB.

-

This compound was added at concentrations of 1x, 2x, and 4x the MIC. A growth control without the agent was included.

-

Cultures were incubated at 37°C with shaking.

-

Aliquots were removed at 0, 2, 4, 8, and 24 hours, serially diluted in phosphate-buffered saline, and plated on tryptic soy agar.

-

Plates were incubated at 37°C for 24 hours, and colonies were counted to determine the CFU/mL.

-

S. aureus was grown to the early logarithmic phase in a minimal medium.

-

The culture was divided into aliquots, and this compound was added at 4x the MIC.

-

Radiolabeled precursors ([³H]-thymidine, [³H]-uridine, [³H]-leucine, or [¹⁴C]-N-acetylglucosamine) were added to the respective aliquots.

-

Samples were incubated at 37°C, and at various time points, aliquots were removed and precipitated with trichloroacetic acid.

-

The radioactivity of the precipitate was measured using a scintillation counter to determine the rate of incorporation.

-

Bacterial cell membranes containing PBPs were prepared from S. aureus.

-

Membrane preparations were incubated with increasing concentrations of this compound for 15 minutes at room temperature.

-

Bocillin FL was added to a final concentration of 10 µM and incubated for another 30 minutes.

-

The reaction was stopped by the addition of a loading buffer.

-

Proteins were separated by SDS-PAGE.

-

The gel was visualized using a fluorescent gel imager, and the intensity of the fluorescent bands corresponding to the PBPs was quantified.

Conclusion

The collective evidence strongly supports that this compound exerts its bactericidal effect by targeting and inhibiting bacterial cell wall synthesis through the disruption of PBP function. Its potent activity against MRSA makes it a promising candidate for further development in the fight against antibiotic-resistant infections. Future studies will focus on detailed kinetic analysis of PBP inhibition and in vivo efficacy models.

In Vitro Efficacy of Antifungal Agent 187 (IKE7): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 187, also identified as IKE7, is a synthetic molecule belonging to the triazoloacridinone class of compounds. Initially misnomered as an antibacterial agent, extensive research has clarified its role as a potent antifungal agent. Its primary mechanism of action is the targeted inhibition of yeast topoisomerase II, an essential enzyme in fungal DNA replication and chromosome segregation. This document provides a comprehensive technical guide on the in vitro efficacy of Antifungal Agent 187 (IKE7), detailing its activity, mechanism of action, and the experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Yeast Topoisomerase II

Antifungal Agent 187 (IKE7) exerts its fungicidal or fungistatic effects by targeting yeast topoisomerase II. This enzyme is crucial for relieving topological stress in DNA during replication, transcription, and chromosome segregation by creating transient double-strand breaks to allow for strand passage. IKE7 interferes with the catalytic cycle of this enzyme, leading to the stabilization of the covalent complex between topoisomerase II and DNA. This results in an accumulation of DNA double-strand breaks, which are lethal to the fungal cell if not repaired. This targeted action makes it a promising candidate for further investigation, particularly against fungal strains that have developed resistance to other antifungal agents.

The inhibition of the catalytic activity of yeast topoisomerase II by IKE7 has been demonstrated in vitro. At concentrations of 50 and 150 µM, IKE7 has been shown to inhibit the decatenation of kinetoplast DNA (kDNA) by the enzyme[1][2]. This direct evidence supports its proposed mechanism of action.

Figure 1: Mechanism of action of Antifungal Agent 187 (IKE7).

Quantitative In Vitro Efficacy Data

The in vitro activity of Antifungal Agent 187 (IKE7) has been quantified using standard antifungal susceptibility testing methods. The available data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) Data

| Fungal Species | Resistance Profile | MIC Range (µg/mL) | Reference |

| Candida glabrata | Fluconazole-Resistant | 32 - 64 | [2] |

Table 2: In Vitro Enzyme Inhibition Data

| Enzyme | Assay | Inhibitory Concentrations | Reference |

| Yeast Topoisomerase II | kDNA Decatenation | 50 - 150 µM | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro efficacy studies. The following sections outline the standard protocols applicable to the testing of Antifungal Agent 187 (IKE7).

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining the MIC of antifungal agents against yeasts.

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Materials:

-

Antifungal Agent 187 (IKE7)

-

Fungal isolate (e.g., Candida glabrata)

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of Antifungal Agent Dilutions: A stock solution of IKE7 is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired final concentration range.

-

Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

Inoculation: Each well containing the antifungal dilution is inoculated with the prepared fungal suspension. A growth control well (without the agent) and a sterility control well (uninoculated medium) are included.

-

Incubation: The plate is incubated at 35°C for 24 to 48 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of IKE7 at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Yeast Topoisomerase II Inhibition Assay (kDNA Decatenation)

This in vitro assay directly measures the inhibitory effect of a compound on the catalytic activity of yeast topoisomerase II. The enzyme's ability to decatenate, or unlink, the interlocked DNA circles of kinetoplast DNA (kDNA) is assessed.

Figure 3: Workflow for the Yeast Topoisomerase II Inhibition Assay.

Materials:

-

Purified yeast topoisomerase II

-

Kinetoplast DNA (kDNA) from Crithidia fasciculata

-

Antifungal Agent 187 (IKE7)

-

Reaction buffer (containing ATP)

-

Stop solution (e.g., SDS, proteinase K, loading dye)

-

Agarose gel electrophoresis system

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing kDNA, reaction buffer with ATP, and purified yeast topoisomerase II enzyme.

-

Addition of Inhibitor: IKE7 is added to the reaction mixtures at a range of concentrations (e.g., 1 to 150 µM). A positive control (no inhibitor) and a negative control (no enzyme) are included.

-

Incubation: The reactions are incubated at 30°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction to occur.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.

-

Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

-

Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. In the absence of an inhibitor, the topoisomerase II will decatenate the kDNA network, which will then migrate into the gel as monomeric circles. In the presence of an effective inhibitor like IKE7, the kDNA will remain as a catenated network at the origin of the gel. The degree of inhibition is assessed by the reduction in the amount of decatenated DNA products.

Conclusion

Antifungal Agent 187 (IKE7) is a promising antifungal compound that targets yeast topoisomerase II. Its demonstrated in vitro activity against fluconazole-resistant Candida glabrata highlights its potential for the treatment of infections caused by drug-resistant fungal pathogens. The detailed experimental protocols provided herein offer a framework for the further evaluation and characterization of this and other novel antifungal agents. Future studies should aim to expand the quantitative efficacy data to include a broader range of clinically relevant fungal species and to determine its time-kill kinetics to better understand its fungicidal or fungistatic properties.

References

"Antibacterial agent 187" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identifiers of Antibacterial Agent 187

Precise identification of a compound is fundamental to research and development. For "this compound," also known as IKE7 and cataloged under the identifier HY-162271, the molecular formula and weight are crucial parameters.

| Parameter | Value |

| Compound Name | This compound |

| Alias | IKE7 |

| Catalog Number | HY-162271 |

| Molecular Formula | Not available in public sources |

| Molecular Weight | Not available in public sources |

Despite extensive searches, the specific molecular formula and molecular weight for this compound (HY-162271/IKE7) are not publicly available at this time. This critical information is essential for accurate experimental design, including molar concentration calculations and analytical characterization.

Mechanism of Action and Biological Activity

This compound (IKE7) is characterized as a derivative containing imidazole and triazolacridone structures.[1][2][3] Its primary mechanism of action is the targeting of yeast topoisomerase II, an essential enzyme involved in DNA replication and transcription.[1][2][3] This mode of action confers upon it antifungal properties.[1][2][3]

Experimental Data and Protocols

Further in-depth analysis and the creation of detailed experimental protocols and signaling pathway diagrams are contingent upon the availability of the fundamental molecular weight and formula of this compound. Without this information, the generation of a comprehensive technical guide that meets the specified requirements is not possible.

Logical Workflow for Compound Characterization

The following diagram illustrates the necessary logical workflow that must be followed once the core molecular identifiers are known.

Caption: A flowchart illustrating the sequential steps for the characterization and development of a novel antibacterial agent, starting from the fundamental molecular properties.

Conclusion

The development of a comprehensive technical guide for "this compound" is currently impeded by the lack of publicly available information regarding its molecular weight and chemical formula. These are indispensable prerequisites for the accurate presentation of quantitative data, the detailing of experimental protocols, and the visualization of its biological pathways. Researchers and drug development professionals are advised to seek this core information from the supplier (MedChemExpress, HY-162271) to proceed with any meaningful scientific investigation.

References

An In-depth Technical Guide to Antibacterial Agent 187

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the origin, mechanism of action, and available data on Antibacterial Agent 187.

Origin and Nature

This compound, also known as IKE7, is a synthetically derived compound.[1][2][3][4][5][6] It is not of natural origin and therefore does not have a natural source. The molecule is a derivative containing imidazole and triazolacridone structural components.[1][2][3][4][5][6][7][8][9] It was specifically designed to target a key enzyme in fungi.[1][2][4][5][6][7][8][9]

Primary Activity and Mechanism of Action

Contrary to its name, the primary therapeutic activity of this compound is antifungal.[1][4][6][7][8] It exhibits potent activity against fungal pathogens, including strains that have developed resistance to common antifungal drugs like fluconazole.[1][2][4][6][7][8]

The mechanism of action involves the specific targeting and inhibition of yeast topoisomerase II.[1][2][3][4][5][6][7][8][9] Topoisomerase II is a critical enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound disrupts essential cellular processes, leading to fungal cell death.

Quantitative Data: Antifungal Activity

The efficacy of this compound has been quantified through Minimum Inhibitory Concentration (MIC) values, particularly against fluconazole-resistant fungal strains.

| Compound | Target Organism | MIC (μg/mL) | Reference |

| This compound (IKE7) | Fluconazole-resistant fungi | 32-64 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the specific assays used to determine its MIC values are not publicly available within the reviewed literature. These protocols are typically proprietary to the discovering and developing entities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antibacterial agent 187_TargetMol [targetmol.com]

- 3. fluconazole resistance | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 抗菌剂 | MCE [medchemexpress.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 187

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the field of antimicrobial research and development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] This value is crucial for assessing the potency of a new antibacterial compound, such as Antibacterial Agent 187, and for guiding further preclinical and clinical development. The broth microdilution method is a widely accepted and commonly used technique for determining MIC values due to its accuracy and efficiency.[5] This document provides a detailed protocol for determining the MIC of "this compound" using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][6][7]

Experimental Protocols

This protocol outlines the steps for determining the MIC of this compound against a specific bacterial strain.

Materials:

-

This compound

-

Sterile 96-well microtiter plates[8]

-

Bacterial strains (e.g., quality control strains like Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213)[8]

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard[8]

-

Spectrophotometer or densitometer

-

Micropipettes and sterile tips

-

Sterile reservoirs

Procedure:

-

Preparation of this compound Stock Solution:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

-

Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][13]

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[11]

-

Add 200 µL of the highest concentration of this compound (prepared in CAMHB) to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[11]

-

This will result in wells containing 100 µL of varying concentrations of the antibacterial agent.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to each well, including a positive control well (containing only broth and bacteria) and excluding a negative control well (containing only broth).

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Reading and Interpretation of Results:

Data Presentation

The following table presents hypothetical MIC values for this compound against common quality control bacterial strains. In a real-world scenario, these values would be determined experimentally.

| Bacterial Strain | This compound MIC (µg/mL) | Quality Control MIC Range (µg/mL) |

| Escherichia coli ATCC 25922 | 2 | 1 - 4 |

| Staphylococcus aureus ATCC 29213 | 0.5 | 0.25 - 1 |

| Pseudomonas aeruginosa ATCC 27853 | 8 | 4 - 16 |

| Enterococcus faecalis ATCC 29212 | 1 | 0.5 - 2 |

Visualizations

Caption: Workflow for the broth microdilution MIC assay.

The following diagram illustrates a hypothetical mechanism of action for an antibacterial agent that inhibits bacterial cell wall synthesis, a common target for antibiotics.

Caption: Hypothetical inhibition of cell wall cross-linking.

References

- 1. idexx.com [idexx.com]

- 2. idexx.dk [idexx.dk]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 7. iacld.com [iacld.com]

- 8. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. goldbio.com [goldbio.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Note and Protocol: Preparation of Stock Solutions of Antibacterial Agent 187

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

"Antibacterial agent 187" is a novel synthetic compound demonstrating significant promise in preclinical studies for its potent bactericidal activity. Accurate and consistent preparation of stock solutions is a critical first step for in vitro and in vivo experimentation to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the solubilization, storage, and handling of "this compound" to maintain its stability and biological activity.

2. Physicochemical and Handling Properties

Proper handling of powdered compounds is essential for safety and to prevent contamination.[1][2] For potent antibacterial powders, specific safety measures should be taken to protect laboratory personnel from inhalation exposure.[2]

Table 1: Properties and Recommended Storage for this compound

| Property | Value/Recommendation | Citation |

| Molecular Weight | 452.34 g/mol | |

| Appearance | White to off-white lyophilized powder | |

| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol | [3] |

| Recommended Stock Concentration | 10 mM - 50 mM in DMSO | |

| Storage of Powder | -20°C in a desiccator, protected from light | [4][5] |

| Storage of Stock Solution | Aliquoted at -20°C or -80°C to avoid freeze-thaw cycles | [6][7][8] |

| Solution Stability | Stable for up to 6 months at -20°C when properly stored | [9] |

3. Experimental Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO.

3.1. Materials and Equipment

-

"this compound" powder

-

Dimethyl sulfoxide (DMSO), sterile-filtered

-

Calibrated analytical balance

-

Sterile polypropylene microcentrifuge tubes (1.5 mL)[10]

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves[7][11]

3.2. Calculation of Mass

To prepare a desired volume of a specific concentration, the required mass of the compound must be calculated. The formula for this calculation is:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [12]

For a 10 mM stock solution in 1 mL (0.001 L):

-

Mass (g) = 0.010 mol/L x 0.001 L x 452.34 g/mol = 0.00452 g

-

Mass (mg) = 4.52 mg

Online molarity calculators are also available to assist with these calculations.[13]

3.3. Step-by-Step Dissolution Procedure

-

Before opening, allow the vial of "this compound" to equilibrate to room temperature to prevent condensation.[5]

-

In a designated containment hood, carefully weigh 4.52 mg of the powder.[14][15]

-

Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube.

-

Add 1 mL of sterile DMSO to the tube.[3]

-

Close the tube tightly and vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if dissolution is difficult.[3]

-

Visually inspect the solution to ensure there are no visible particulates.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4][9]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[7]

-

Store the aliquots at -20°C or -80°C in a light-protected container.[5][8]

4. Safety and Handling Precautions

-

Always handle "this compound" powder in a chemical fume hood or a powder containment enclosure to avoid inhalation of fine particles.[11][15]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, at all times.[7]

-

DMSO can facilitate the absorption of chemicals through the skin; therefore, exercise caution to avoid direct contact.

-

Dispose of all waste materials according to institutional and local environmental regulations.[7]

5. Workflow Diagram

The following diagram illustrates the key steps in the preparation of the "this compound" stock solution.

Caption: Workflow for preparing "this compound" stock solution.

References

- 1. ilcdover.com [ilcdover.com]

- 2. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]

- 3. selleckchem.com [selleckchem.com]

- 4. newwavepeptides.co.uk [newwavepeptides.co.uk]

- 5. lifetein.com [lifetein.com]

- 6. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]

- 7. maxedoutcompounds.com [maxedoutcompounds.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 10. NIBSC - Peptide Storage [nibsc.org]

- 11. Antibiotics powders Maximum safety & efficiency during filling [a3p.org]

- 12. Molarity and Solution Units of Concentration [chem.fsu.edu]

- 13. Molarity Calculator [graphpad.com]

- 14. safety.duke.edu [safety.duke.edu]

- 15. Powder Handling - AirClean Systems [aircleansystems.com]

Application Notes and Protocols: "Antibacterial Agent 187" in Biofilm Disruption Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial treatments.[1][2] Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier.[3][4] The development of novel agents capable of disrupting these resilient structures is a critical area of research. "Antibacterial Agent 187" is a novel synthetic compound that has demonstrated significant potential in the inhibition of biofilm formation and the disruption of pre-formed biofilms of a broad range of pathogenic bacteria.

These application notes provide an overview of the utility of "this compound" in biofilm disruption assays, including its purported mechanism of action, quantitative efficacy data, and detailed protocols for its application in laboratory settings.

Mechanism of Action

"this compound" is hypothesized to disrupt biofilms through a dual-action mechanism. Firstly, it interferes with the bacterial quorum sensing (QS) system, a cell-to-cell communication network that regulates biofilm formation and virulence factor production.[2] Specifically, it is believed to act as an antagonist to N-acyl homoserine lactone (AHL) signaling molecules in Gram-negative bacteria and autoinducer peptides (AIPs) in Gram-positive bacteria, thereby downregulating the expression of genes essential for EPS production and biofilm maturation.[2] Secondly, "this compound" exhibits enzymatic activity that degrades key components of the EPS matrix, including polysaccharides and extracellular DNA (eDNA), weakening the biofilm structure and increasing the susceptibility of the embedded bacteria to antimicrobial agents.[3]

References

- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Biofilm Destruction: A Focused Review On The Recent Use of Phage-Based Strategies With Other Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vivo Efficacy of Antibacterial Agent 187 in a Murine Sepsis Model

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of a novel investigational compound, Antibacterial Agent 187, a potent topoisomerase II inhibitor.[1] The experimental model detailed herein is a murine sepsis model induced by Methicillin-resistant Staphylococcus aureus (MRSA), a critical pathogen in both hospital and community settings.[2] These guidelines are intended to serve as a foundational resource for preclinical assessment of this and similar antibacterial agents.

Introduction to this compound

This compound is a novel synthetic compound belonging to a class of dual-targeting topoisomerase inhibitors. Its proposed mechanism of action involves the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, enzymes essential for DNA replication, repair, and segregation. This dual-targeting is hypothesized to confer potent bactericidal activity and a low propensity for resistance development. Pre-clinical in vitro studies have demonstrated significant activity against a broad spectrum of Gram-positive bacteria, including clinically relevant strains of MRSA. The mouse peritonitis/sepsis model is a standard and effective method for the initial in vivo screening of novel antibacterial compounds.[3]

Proposed Mechanism of Action

This compound functions by stabilizing the covalent complex between DNA and topoisomerase enzymes. This action leads to the accumulation of double-strand DNA breaks, which, if not repaired, trigger a cascade of cellular events culminating in bacterial cell death.

Caption: Mechanism of action for this compound.

In Vivo Murine Sepsis Model: Efficacy Evaluation

The murine sepsis model is a robust and reproducible method for assessing the systemic efficacy of antibacterial agents against severe, life-threatening infections.[2][3] This model simulates human bacteremia and sepsis, providing critical data on an agent's ability to reduce bacterial burden and improve survival outcomes.[2][4]

Summary of Experimental Data

The following tables summarize the key efficacy and safety endpoints from a representative in vivo study comparing this compound to a vehicle control and a standard-of-care antibiotic, Vancomycin.

Table 1: Survival Rate in MRSA-Infected Mice

| Treatment Group (n=10 per group) | Dose (mg/kg, IP) | Survival Rate at Day 7 (%) |

|---|---|---|

| Vehicle Control (Saline) | N/A | 10% |

| This compound (Low Dose) | 10 | 60% |

| This compound (High Dose) | 50 | 90% |

| Vancomycin (Positive Control) | 40 | 80% |

Table 2: Bacterial Load in Blood and Spleen at 24 Hours Post-Infection

| Treatment Group | Mean Bacterial Load in Blood (Log10 CFU/mL ± SD) | Mean Bacterial Load in Spleen (Log10 CFU/g ± SD) |

|---|---|---|

| Vehicle Control | 8.2 ± 0.5 | 7.5 ± 0.4 |

| This compound (Low Dose) | 4.5 ± 0.7 | 4.1 ± 0.6 |

| This compound (High Dose) | 2.1 ± 0.3 | 2.5 ± 0.4 |

| Vancomycin (Positive Control) | 2.8 ± 0.4 | 3.2 ± 0.5 |

Table 3: Serum Cytokine Levels at 24 Hours Post-Infection

| Treatment Group | TNF-α (pg/mL ± SD) | IL-6 (pg/mL ± SD) |

|---|---|---|

| Vehicle Control | 1250 ± 210 | 2500 ± 450 |

| This compound (Low Dose) | 550 ± 150 | 1100 ± 300 |

| This compound (High Dose) | 210 ± 80 | 450 ± 120 |

| Vancomycin (Positive Control) | 350 ± 110 | 700 ± 180 |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the in vivo murine sepsis study. All animal procedures should be performed in accordance with institutional and national animal welfare guidelines.

Experimental Workflow Overview

Caption: Workflow for the murine MRSA sepsis model.

Protocol: Animal Model and Infection

-

Animals: Use female BALB/c mice, 6-8 weeks old.[5] House animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

-

Acclimatization: Allow mice to acclimatize for at least 7 days before the experiment.

-

Bacterial Strain: Use a well-characterized MRSA strain, such as USA300.[5]

-

Inoculum Preparation:

-

Culture MRSA overnight in Tryptic Soy Broth (TSB).

-

Subculture the bacteria in fresh TSB until it reaches the logarithmic growth phase (OD600 ≈ 0.6-0.8).

-

Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 2 x 10⁸ CFU/mL. The final inoculum concentration should be confirmed by plating serial dilutions.

-

-

Infection:

-

Induce sepsis by injecting 0.2 mL of the bacterial suspension intraperitoneally (IP) into each mouse.[3] This delivers a target dose of ~4 x 10⁷ CFU/mouse.

-

Protocol: Drug Formulation and Administration

-

Formulation:

-

This compound: Prepare a stock solution in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). Dilute to the final working concentrations (e.g., 1 mg/mL for the low dose and 5 mg/mL for the high dose, assuming a 10 mL/kg dosing volume).

-

Vancomycin: Dissolve in sterile saline to the required concentration.

-

Vehicle Control: Use the same vehicle as for this compound.

-

-

Administration:

-

Two hours post-infection, administer the assigned treatment to each group via intraperitoneal (IP) injection.

-

Administer a second dose 12 hours after the first for a twice-daily (BID) regimen.

-

Protocol: Sample Collection and Processing

-

Survival Monitoring: Monitor mice at least twice daily for 7 days, recording clinical signs of illness and mortality.

-

Terminal Sampling (24-hour cohort):

-

At 24 hours post-infection, euthanize a subgroup of mice from each treatment group.

-

Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes for bacterial load determination and heparinized tubes for plasma separation (for cytokine analysis).

-

Spleen Collection: Aseptically harvest the spleen, weigh it, and place it in a tube with sterile PBS.[5]

-

-

Processing:

-

Blood: Perform serial dilutions of whole blood in PBS for CFU plating. Centrifuge heparinized blood to collect plasma and store at -80°C.

-

Spleen: Homogenize the spleen in 1 mL of sterile PBS.[5] Perform serial dilutions of the homogenate for CFU plating.

-

Protocol: Quantification of Endpoints

-

Bacterial Load Quantification (CFU Assay):

-

Plate 100 µL of each serial dilution from blood and spleen homogenates onto Tryptic Soy Agar (TSA) plates.

-

Incubate plates at 37°C for 18-24 hours.

-

Count the colonies on plates with 30-300 colonies to calculate the CFU per mL of blood or per gram of spleen tissue.

-

-

Cytokine Analysis (ELISA):

-

Quantify the levels of TNF-α and IL-6 in the collected plasma samples using commercially available ELISA kits, following the manufacturer’s instructions.[4]

-

Conclusion

The data and protocols presented demonstrate a robust framework for the in vivo evaluation of this compound. In this representative model, this compound showed dose-dependent efficacy, significantly improving survival and reducing bacterial burden in systemic MRSA infection, with performance comparable or superior to the standard-of-care agent, Vancomycin. These findings support the continued development of this compound as a potential new therapy for severe bacterial infections.

References

- 1. Antibacterial agent 187_TargetMol [targetmol.com]

- 2. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. noblelifesci.com [noblelifesci.com]

- 4. jidc.org [jidc.org]

- 5. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains [mdpi.com]

Application Note: Time-Kill Kinetics Assay for Antibacterial Agent 187

Introduction

The time-kill kinetics assay is a critical in vitro method used in antimicrobial drug development to assess the pharmacodynamic properties of a novel agent.[1][2][3] This assay evaluates the rate at which an antibacterial agent kills a specific population of microorganisms over time.[3][4] The data generated is essential for characterizing whether an agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth) and at what concentration and time frame this activity occurs.[1][2] Bactericidal activity is typically defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][5] This application note provides a detailed protocol for performing a time-kill kinetics assay for a novel compound, designated here as "Antibacterial agent 187."

Experimental Protocol

This protocol is based on established guidelines for determining the bactericidal activity of antimicrobial agents.[1][2]

1. Materials

-

This compound stock solution of known concentration

-

Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) plates

-

Sterile 0.9% saline solution or phosphate-buffered saline (PBS)

-

Sterile culture tubes

-

Shaking incubator set at 37°C

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Spiral plater or manual plating supplies (spreaders)

-

Colony counter

2. Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)

Before initiating the time-kill assay, the MIC of this compound against the test organism must be determined using a standardized method such as broth microdilution according to CLSI guidelines. The results of the MIC determination will guide the selection of concentrations for the time-kill assay.

3. Inoculum Preparation

-

From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C with shaking (approx. 180-200 rpm) until it reaches the mid-logarithmic growth phase, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

-

Dilute this standardized suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.[5]

4. Assay Procedure

-

Prepare a series of culture tubes, each containing the standardized bacterial inoculum in CAMHB.

-

Add this compound to the tubes to achieve the desired final concentrations. These concentrations are typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[7][8][9]

-

Include a growth control tube containing the bacterial inoculum without any antibacterial agent.[1]

-

Incubate all tubes at 37°C with constant agitation (180 rpm).[5]

-

At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[5][6][7]

-

Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS to a dilution that will yield a countable number of colonies (typically 25-250 CFU/plate).[7]

-

Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration. The formula for calculation is: CFU/mL = (Number of colonies) x (Dilution factor) / (Volume plated in mL)

5. Data Analysis and Presentation

The results of the time-kill kinetics assay are typically presented as a semi-logarithmic plot, with the log10 CFU/mL on the y-axis and time on the x-axis.[8] Each concentration of this compound will have its own curve on the graph, along with the growth control.

Data Presentation

The quantitative data from the assay should be summarized in a table for clear comparison before plotting.

Table 1: Time-Kill Kinetics of this compound against [Test Organism]

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.70 |

| 1 | 6.15 | 5.50 | 5.25 | 4.80 | 4.10 |

| 2 | 6.80 | 5.35 | 4.80 | 4.10 | 3.20 |

| 4 | 7.90 | 5.10 | 4.10 | 3.05 | <2.00 |

| 6 | 8.50 | 4.90 | 3.50 | <2.00 | <2.00 |

| 8 | 8.80 | 5.20 | 3.90 | <2.00 | <2.00 |

| 24 | 9.10 | 6.80 | 5.50 | <2.00 | <2.00 |

Note: Data shown are hypothetical and for illustrative purposes only. "<2.00" indicates the lower limit of detection.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the time-kill kinetics assay protocol.

Caption: Workflow of the Time-Kill Kinetics Assay.

References

- 1. emerypharma.com [emerypharma.com]

- 2. scribd.com [scribd.com]

- 3. linnaeusbio.com [linnaeusbio.com]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 6. mdpi.com [mdpi.com]

- 7. 4.5. Time-Kill Kinetics Assay [bio-protocol.org]

- 8. actascientific.com [actascientific.com]

- 9. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing "Antibacterial Agent 187" for the Selection of Resistant Mutants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge. Understanding the mechanisms by which bacteria develop resistance is paramount for the development of new therapeutic strategies. "Antibacterial Agent 187" is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of pathogens. These application notes provide a comprehensive guide for researchers to utilize "this compound" as a selective agent to generate and characterize resistant bacterial mutants. The following protocols and methodologies are designed to be adaptable to a variety of bacterial species and laboratory settings.

The selection of resistant mutants occurs within a specific concentration range known as the mutant selection window. This window extends from the Minimum Inhibitory Concentration (MIC), which inhibits the growth of the susceptible bacterial population, to the Mutant Prevention Concentration (MPC), the concentration that prevents the growth of even the least susceptible single-step mutants. Manipulating and understanding this window is key to studying resistance development.

Data Presentation: Key Parameters of "this compound"

The following table summarizes the essential antibacterial characteristics of "this compound" against a reference bacterial strain. These values are critical for designing experiments to select for resistant mutants.

| Parameter | Value | Description |

| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. |

| Mutant Prevention Concentration (MPC) | 8.0 µg/mL | The lowest antibiotic concentration that prevents the formation of resistant colonies from a large bacterial population (>10^10 cells). |

| Mutant Selection Window | 0.5 - 8.0 µg/mL | The concentration range between the MIC and MPC where resistant mutants are selectively enriched. |

| Frequency of Spontaneous Resistance | ~1 x 10⁻⁸ | The natural rate at which mutations conferring resistance to "this compound" arise in the bacterial population. |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of "this compound".

Materials:

-

"this compound" stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Aseptically pick a single colony from an agar plate and inoculate it into a tube of MHB.

-

Incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of "this compound":

-

Prepare a 2-fold serial dilution of "this compound" in MHB across the wells of a 96-well plate.

-

The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (bacteria in MHB without the agent) and a sterility control well (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of "this compound" at which there is no visible bacterial growth (turbidity).

-

Selection of Resistant Mutants using Gradient Plates

This method is effective for isolating mutants with varying levels of resistance.

Materials:

-

Nutrient agar

-

"this compound"

-

Petri dishes

-

Bacterial culture

Procedure:

-

Prepare the Gradient Plate:

-

Pour a bottom layer of plain nutrient agar into a petri dish and allow it to solidify at an angle.

-

Once solidified, place the dish flat and pour a top layer of nutrient agar containing "this compound" at a concentration above the MIC.

-

This creates a concentration gradient of the agent across the plate.

-

-

Inoculation:

-

Spread a dense culture of the susceptible bacteria across the surface of the gradient plate.

-

-

Incubation:

-

Incubate the plate at 37°C until colonies appear.

-

-

Isolation of Mutants:

-

Colonies growing in the higher concentration areas of the gradient are likely resistant mutants.

-

Pick individual colonies and re-streak them on a fresh plate containing a uniform concentration of "this compound" to confirm resistance.

-

Characterization of Resistant Mutants: Growth Curve Analysis

This protocol is used to assess the fitness of the selected resistant mutants compared to the wild-type strain.

Materials:

-

Wild-type and resistant bacterial strains

-

MHB (with and without "this compound")

-

Spectrophotometer or plate reader

-

Shake flask or 96-well plate

Procedure:

-

Prepare Cultures:

-

Grow overnight cultures of both the wild-type and resistant strains.

-

Dilute the cultures in fresh MHB to a starting OD₆₀₀ of approximately 0.05.

-

-

Experimental Setup:

-

Prepare flasks or wells with:

-

Wild-type in MHB

-

Wild-type in MHB + "this compound" (at MIC)

-

Resistant mutant in MHB

-

Resistant mutant in MHB + "this compound" (at MIC and higher concentrations)

-

-

-

Growth Monitoring:

-

Incubate at 37°C with shaking.

-

Measure the OD₆₀₀ at regular intervals (e.g., every 30-60 minutes) for 12-24 hours.

-

-

Data Analysis:

-

Plot OD₆₀₀ versus time to generate growth curves.

-

Compare the lag phase, exponential growth rate, and final cell density between the strains under different conditions.

-

Visualizations

Signaling Pathway: Hypothetical Mechanism of Action of "this compound"

The following diagram illustrates a hypothetical mechanism where "this compound" inhibits a key bacterial enzyme, leading to cell death. Resistance could arise from mutations in the gene encoding this enzyme.

Caption: Hypothetical mechanism of "this compound" action.

Experimental Workflow: Selection and Characterization of Resistant Mutants

This diagram outlines the overall workflow for isolating and analyzing bacteria resistant to "this compound".

Caption: Workflow for isolating and characterizing resistant mutants.

Logical Relationship: The Mutant Selection Window

This diagram illustrates the concept of the mutant selection window, a critical factor in the emergence of antibiotic resistance.

Caption: The Mutant Selection Window concept.

Application Note: Protocols for In Vitro Synergy Testing of "Antibacterial Agent 187"

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of multidrug-resistant pathogens necessitates the exploration of novel therapeutic strategies, including combination therapies. The synergistic interaction between two antimicrobial agents can result in enhanced efficacy, reduced dosage requirements, and a lower propensity for resistance development. This document provides detailed protocols for evaluating the synergistic potential of "Antibacterial Agent 187," a novel investigational compound, in combination with established antibiotics. The primary methods covered are the checkerboard microdilution assay for initial screening and the time-kill curve analysis for dynamic confirmation of synergistic effects.

Overall Experimental Workflow

The process of evaluating synergy involves a screening phase to identify potential synergistic combinations, followed by a confirmatory phase to characterize the nature of the interaction over time.

Caption: Experimental workflow for antibiotic synergy testing.

Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to screen for synergy between two antimicrobial agents.[1] It involves testing various combinations of two drugs in a microtiter plate to determine their combined inhibitory effect.

A. Materials:

-

96-well microtiter plates

-

"this compound" (stock solution of known concentration)

-

Partner antibiotic (stock solution of known concentration)

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Multichannel pipette

-

Incubator (35-37°C)

-

Plate reader (optional, for OD measurements)

B. Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

-

Plate Setup:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of "this compound." This is achieved by adding 100 µL of the agent to the first column and then serially transferring 50 µL across the plate.

-

Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic in a similar fashion.

-

The resulting plate will contain a grid of antibiotic combinations.[3]

-

Include control wells: Row H should contain serial dilutions of Agent 187 alone, and column 11 should contain serial dilutions of the partner antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).[4] Column 12 should contain a growth control (no antibiotic) and a sterility control (no bacteria).

-

-

Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of an antibiotic that completely inhibits visible growth. The MICs of the individual agents are determined from the control rows/columns. For the combination wells, the concentrations of both agents that inhibit growth are recorded.

C. Data Analysis: Fractional Inhibitory Concentration (FIC) Index

The FIC Index (FICI) is calculated to quantify the interaction between the two agents.[2]

-

FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

-

FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

-

FICI = FIC of Agent A + FIC of Agent B[5]

The FICI is calculated for each well that shows no growth. The lowest FICI value is reported.[3]

D. Interpretation of FICI Values:

| FICI Value | Interpretation |

|---|---|

| ≤ 0.5 | Synergy[6] |

| > 0.5 to 1.0 | Additive[6] |

| > 1.0 to 4.0 | Indifference[6] |

| > 4.0 | Antagonism[6] |

E. Sample Data Presentation: Checkerboard Results for Agent 187 + Antibiotic X against P. aeruginosa

-

MIC of Agent 187 alone: 16 µg/mL

-

MIC of Antibiotic X alone: 8 µg/mL

| Agent 187 (µg/mL) | Antibiotic X (µg/mL) | FIC of Agent 187 | FIC of Antibiotic X | FICI | Interpretation |

| 4 | 1 | 0.25 | 0.125 | 0.375 | Synergy |

| 2 | 2 | 0.125 | 0.25 | 0.375 | Synergy |

| 8 | 0.5 | 0.5 | 0.0625 | 0.5625 | Additive |

| 1 | 4 | 0.0625 | 0.5 | 0.5625 | Additive |

Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[7] This method is often used to confirm synergistic interactions identified in checkerboard assays.

A. Materials:

-

Flasks or tubes containing CAMHB

-

"this compound" and partner antibiotic

-

Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

-

Shaking incubator (35-37°C)

-

Tryptic Soy Agar (TSA) plates

-

Serial dilution supplies (e.g., sterile saline, microtubes)

-

Spiral plater or manual plating supplies

B. Methodology:

-

Setup: Prepare flasks containing CAMHB with the following:

-

No antibiotic (growth control)

-

Agent 187 at a sub-inhibitory concentration (e.g., 0.5 x MIC)

-

Partner antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC)

-

The combination of Agent 187 and the partner antibiotic at the same sub-inhibitory concentrations.

-

-

Inoculation: Inoculate each flask with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.[8]

-

Incubation and Sampling: Incubate the flasks at 35-37°C in a shaking incubator.[8] At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[8][9]

-

Viable Cell Count: Perform serial tenfold dilutions of each aliquot and plate them onto TSA plates to determine the number of viable bacteria (CFU/mL).

-

Incubation: Incubate the plates for 18-24 hours at 35-37°C and count the colonies.

C. Data Analysis and Interpretation:

Plot the log₁₀ CFU/mL against time for each condition. The interaction is interpreted based on the change in bacterial count at 24 hours compared to the most active single agent.

-

Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[8][10]

-

Additivity: < 2-log₁₀ but > 1-log₁₀ decrease in CFU/mL.

-

Indifference: < 1-log₁₀ change (increase or decrease) in CFU/mL.

-

Antagonism: ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

D. Sample Data Presentation: Time-Kill Results for Agent 187 + Antibiotic X against S. aureus

| Time (hours) | Growth Control (log₁₀ CFU/mL) | Agent 187 (0.5x MIC) | Antibiotic X (0.5x MIC) | Combination |

| 0 | 5.70 | 5.70 | 5.70 | 5.70 |

| 4 | 7.20 | 6.80 | 6.50 | 5.10 |

| 8 | 8.50 | 7.90 | 7.10 | 4.30 |

| 24 | 9.10 | 8.20 | 7.50 | 3.20 |

In this example, the most active single agent at 24 hours is Antibiotic X (7.50 log₁₀ CFU/mL). The combination resulted in a count of 3.20 log₁₀ CFU/mL, a reduction of 4.3 log₁₀. Since this is a ≥ 2-log₁₀ decrease, the combination is synergistic.

Hypothetical Mechanism of Synergy

A potential mechanism for synergy is the inhibition of a bacterial defense system by one agent, thereby increasing the efficacy of the second. For instance, "this compound" might act as an efflux pump inhibitor, preventing the expulsion of the partner antibiotic from the bacterial cell.

Caption: Hypothetical synergy via efflux pump inhibition.

References

- 1. scispace.com [scispace.com]

- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. emerypharma.com [emerypharma.com]

- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. journals.asm.org [journals.asm.org]

- 9. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vivo Delivery of Antibacterial Agent 187

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibacterial agent 187 is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of multidrug-resistant bacteria. The successful translation of this in vitro efficacy to in vivo models is critically dependent on the selection and optimization of an appropriate drug delivery method. These application notes provide a comprehensive overview of common in vivo administration routes for this compound, including detailed protocols for formulation and administration, and methods for evaluating pharmacokinetic and pharmacodynamic parameters in preclinical models.

Data Presentation: Pharmacokinetic & Efficacy Data

The following tables summarize key quantitative data from in vivo studies of this compound administered via different routes.

Table 1: Pharmacokinetic Parameters of this compound in a Murine Model

| Delivery Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) |

| Intravenous (IV) | 10 | 25.8 | 0.25 | 85.3 | 2.1 | 100 |

| Intraperitoneal (IP) | 20 | 18.2 | 0.5 | 92.1 | 2.5 | 54 |

| Oral (PO) | 40 | 5.6 | 1.0 | 30.7 | 3.2 | 18 |

| Subcutaneous (SC) | 20 | 12.4 | 1.5 | 75.4 | 4.8 | 88 |

Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model (Staphylococcus aureus)

| Delivery Route | Dosing Regimen (mg/kg, every 12h) | Bacterial Load Reduction (log10 CFU/g) at 24h | Survival Rate (%) at 48h |

| Vehicle Control | - | 0.2 ± 0.1 | 10 |

| Intravenous (IV) | 10 | 3.5 ± 0.4 | 100 |

| Intraperitoneal (IP) | 20 | 3.1 ± 0.5 | 90 |

| Oral (PO) | 40 | 1.8 ± 0.6 | 50 |

| Subcutaneous (SC) | 20 | 2.9 ± 0.3 | 90 |

Experimental Protocols

Formulation of this compound for In Vivo Administration

Objective: To prepare a sterile, injectable solution of this compound suitable for various administration routes.

Materials:

-

This compound powder

-

Sterile vehicle solution (e.g., 5% Dextrose in Water (D5W), 0.9% Saline)

-

Solubilizing agent (if required, e.g., DMSO, PEG400)

-

Sterile vials

-

0.22 µm sterile syringe filters

Protocol:

-

Aseptically weigh the required amount of this compound powder in a sterile container.

-

If a solubilizing agent is needed, first dissolve the powder in a minimal volume of the agent (e.g., 10% of the final volume).

-

Gradually add the sterile vehicle solution while vortexing or stirring to ensure complete dissolution.

-

Adjust the final volume with the vehicle solution to achieve the desired concentration.

-

Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

-

Store the formulation at the recommended temperature (e.g., 4°C) and protect from light until use.

Administration of this compound in a Murine Model

Objective: To administer this compound to mice via intravenous, intraperitoneal, oral, or subcutaneous routes.

Animal Model: 6-8 week old female BALB/c mice.

Protocols:

-

Intravenous (IV) Injection (Tail Vein):

-

Place the mouse in a restraining device to expose the tail.

-

Warm the tail with a heat lamp or warm water to dilate the veins.

-

Disinfect the injection site with an alcohol swab.

-

Insert a 27-30 gauge needle into one of the lateral tail veins.

-

Slowly inject the formulated agent (volume typically 5-10 mL/kg).

-

Withdraw the needle and apply gentle pressure to the injection site.

-

-

Intraperitoneal (IP) Injection:

-

Firmly restrain the mouse and tilt it slightly downwards.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid is drawn back, indicating correct placement.

-

Inject the formulated agent (volume typically 10-20 mL/kg).

-

-

Oral (PO) Gavage:

-

Grasp the mouse by the loose skin on its back to immobilize the head.

-

Insert a sterile, ball-tipped gavage needle into the mouth and gently advance it along the roof of the mouth into the esophagus.

-

Administer the formulation slowly (volume typically 10 mL/kg).

-

-

Subcutaneous (SC) Injection:

-

Grasp a fold of skin on the back of the mouse, between the shoulder blades.

-

Insert a 25-27 gauge needle into the "tent" of skin.

-

Aspirate to ensure the needle has not entered a blood vessel.

-

Inject the formulation (volume typically 10-20 mL/kg).

-

Murine Thigh Infection Model for Efficacy Testing

Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a localized infection model.

Protocol:

-

Prepare a mid-log phase culture of the target bacterium (e.g., Staphylococcus aureus).

-

Anesthetize the mice (e.g., using isoflurane).

-

Inject a specific inoculum (e.g., 1-5 x 10^5 CFU in 0.1 mL of saline) directly into the thigh muscle of one hind limb.

-

Initiate treatment with this compound (or vehicle control) at a predetermined time post-infection (e.g., 2 hours).

-

Administer the agent according to the dosing regimen being tested.

-

At the study endpoint (e.g., 24 hours post-infection), euthanize the mice.

-

Aseptically dissect the infected thigh muscle, weigh it, and homogenize it in sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

Diagrams and Visualizations

Caption: Hypothetical signaling pathway for this compound.

Caption: General workflow for in vivo testing of this compound.

Troubleshooting & Optimization

How to improve the solubility of "Antibacterial agent 187" for assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with "Antibacterial agent 187" in various assays.

Troubleshooting Guide & FAQs

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues with "this compound".

Q1: I'm observing precipitation of "this compound" in my aqueous assay buffer. What is the recommended first step?

A1: The initial and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous assay buffer. Direct dissolution in aqueous solutions is often challenging for compounds like "this compound". Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds.[1][2][3]

Q2: What are the recommended organic solvents for creating a stock solution of "this compound"?

A2: For initial testing, we recommend starting with high-purity, anhydrous DMSO. If solubility in DMSO is limited or if DMSO is incompatible with your assay, other organic solvents can be considered. The choice of solvent can significantly impact the solubility and stability of the compound.

Q3: My compound is still precipitating even after creating a DMSO stock and diluting it. What should I do next?

A3: If precipitation occurs upon dilution of the DMSO stock, you can explore several strategies. One common approach is to use a co-solvent system.[4][5] This involves adding a water-miscible organic solvent to the aqueous buffer to increase the overall solvent capacity for the compound. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay system and does not affect the biological activity.

Another strategy is to adjust the pH of the assay buffer. The solubility of ionizable compounds is highly dependent on pH.[6][7][8] Experimenting with a pH range can help identify the optimal pH for maximum solubility.

Q4: Are there other methods to improve the solubility of "this compound" for my assays?

A4: Yes, several other techniques can be employed if co-solvents and pH adjustments are insufficient or not suitable for your experimental setup. These include the use of surfactants or complexation agents.

-

Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in the aqueous medium.[5]

-

Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility.[5][7]

Data Summary: Recommended Starting Solvents

The following table provides a summary of commonly used solvents and their typical starting concentrations for solubilizing poorly soluble compounds for biological assays. The optimal solvent and concentration must be determined empirically for "this compound" and your specific assay conditions.

| Solvent | Type | Recommended Starting Concentration in Assay | Notes |

| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | ≤ 1% (v/v) | Common first choice for stock solutions. High concentrations can be toxic to cells.[1][9] |

| Ethanol | Organic Co-solvent | ≤ 5% (v/v) | Can be effective for many compounds and is often less toxic than DMSO at higher concentrations.[10] |

| Polyethylene Glycol (PEG) | Polymeric Co-solvent | 1-10% (v/v) | Useful for enhancing the solubility of nonpolar drugs.[4] |

| Tween® 80 | Non-ionic Surfactant | 0.01-0.1% (v/v) | Forms micelles to increase apparent solubility.[5] |

| β-Cyclodextrin | Complexation Agent | 1-10 mM | Forms inclusion complexes to enhance solubility.[7] |

Experimental Protocols

Protocol 1: Preparation of "this compound" Stock Solution

-

Accurately weigh a small amount of "this compound" powder.

-

Add a sufficient volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Vortex the solution vigorously for 1-2 minutes.

-

If necessary, gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes to aid dissolution.[1]

-

Visually inspect the solution for any undissolved particles. If the solution is not clear, centrifuge at high speed and use the supernatant.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Soluble Concentration in Assay Buffer

-

Prepare serial dilutions of your "this compound" stock solution in your chosen assay buffer.

-

Incubate the dilutions at the assay temperature for a set period (e.g., 1-2 hours).

-

Visually inspect each dilution for any signs of precipitation. A nephelometer or a plate reader measuring absorbance at a high wavelength (e.g., 600-700 nm) can be used for a more quantitative assessment of turbidity.[8]

-

The highest concentration that remains clear is considered the maximum soluble concentration under those conditions.

Visualizations

Caption: Troubleshooting workflow for improving the solubility of "this compound".

Caption: Mechanism of action for solubilized "this compound".

References

- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbr.in [ijpbr.in]

- 5. ijmsdr.org [ijmsdr.org]

- 6. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

"Antibacterial agent 187" off-target effects in eukaryotic cells

Technical Support Center: Antibacterial Agent 187

Disclaimer: "this compound" is a fictional compound. This document is for illustrative purposes and is based on hypothetical data and common off-target effects observed with broad-spectrum antibiotics.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our eukaryotic cell line (e.g., HeLa, HEK293) at concentrations of Agent 187 that are well below its effective antibacterial concentration. What is the likely cause?

A1: This is a common issue and often points to off-target effects in eukaryotic cells. The two most probable causes are mitochondrial toxicity and inhibition of essential eukaryotic kinases. Many bactericidal antibiotics can interfere with mitochondrial function due to the evolutionary similarities between mitochondria and bacteria.[1][2][3][4][5] We recommend investigating these two possibilities first.

Q2: Our cells treated with Agent 187 exhibit morphological changes, such as rounding and detachment, even when viability assays show minimal cell death. What could be happening?

A2: Morphological changes in the absence of widespread cell death can suggest effects on the cytoskeleton.[6][7][8][9] While Agent 187 is designed to target bacterial systems, some compounds can interfere with eukaryotic actin or tubulin dynamics, leading to the observed phenotypes. We suggest performing immunofluorescence staining for key cytoskeletal components like F-actin and α-tubulin to assess any disruptions.

Q3: Can the vehicle/solvent for Agent 187 be the source of the observed cytotoxicity?